molecular formula C23H14ClN3O3 B12925262 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(3-chlorophenyl)-6,7-diphenyl- CAS No. 35629-67-5

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(3-chlorophenyl)-6,7-diphenyl-

Cat. No.: B12925262
CAS No.: 35629-67-5
M. Wt: 415.8 g/mol
InChI Key: KNPIDQVXXCCTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(3-chlorophenyl)-6,7-diphenyl- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an oxazolo ring fused to a triazine ring, along with chlorophenyl and diphenyl substituents

Preparation Methods

The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(3-chlorophenyl)-6,7-diphenyl- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the oxazolo ring, followed by the introduction of the triazine moiety. The chlorophenyl and diphenyl groups are then added through substitution reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl and diphenyl groups can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(3-chlorophenyl)-6,7-diphenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is being conducted on its potential therapeutic properties, including its use as a drug candidate.

    Industry: It may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to other similar compounds, 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(3-chlorophenyl)-6,7-diphenyl- stands out due to its unique structural features and diverse applications Similar compounds include other oxazolo and triazine derivatives, which may have different substituents and properties

Properties

CAS No.

35629-67-5

Molecular Formula

C23H14ClN3O3

Molecular Weight

415.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6,7-diphenyl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C23H14ClN3O3/c24-17-12-7-13-18(14-17)26-21(28)25-22-27(23(26)29)19(15-8-3-1-4-9-15)20(30-22)16-10-5-2-6-11-16/h1-14H

InChI Key

KNPIDQVXXCCTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC(=O)N(C(=O)N23)C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.